molecular formula C12H15BrN4O4 B12360773 1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester

1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B12360773
M. Wt: 359.18 g/mol
InChI Key: UPOVBDLMVJMXLU-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H15BrN4O4

Molecular Weight

359.18 g/mol

IUPAC Name

tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-5H-purin-1-yl)acetate

InChI

InChI=1S/C12H15BrN4O4/c1-12(2,3)21-6(18)5-17-9(19)7-8(15-11(17)20)14-10(13)16(7)4/h7H,5H2,1-4H3

InChI Key

UPOVBDLMVJMXLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2C(=NC1=O)N=C(N2C)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester involves several steps. One common method includes the bromination of a purine derivative followed by esterification. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) as a brominating agent .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include NBS for bromination and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interact with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

Biological Activity

1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester (CAS Number: 1637533-84-6) is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine base and several functional groups that may influence its biological activity. The structural formula can be represented as follows:

  • SMILES : O=C(OC(C)(C)C)Cn1c(=O)[nH]c2c(c1=O)n(C)c(n2)Br

This complex structure suggests potential interactions with various biological targets, particularly in the realm of receptor modulation.

1H-Purine-1-acetic acid derivatives often interact with G protein-coupled receptors (GPCRs) , which play crucial roles in cellular signaling. The specific interactions of this compound with GPCRs have not been extensively documented; however, research indicates that purine derivatives can act as agonists or antagonists at various receptor subtypes, influencing pathways related to:

  • Cyclic AMP (cAMP) signaling : By modulating adenylyl cyclase activity.
  • Calcium signaling : Through interactions with voltage-gated calcium channels and other calcium-dependent pathways.

Pharmacological Effects

Research suggests that compounds similar to 1H-Purine-1-acetic acid exhibit a range of pharmacological effects:

  • Anti-inflammatory properties : Some studies have indicated that purine derivatives can inhibit inflammatory responses in various cell types.
  • Neuroprotective effects : Evidence points to potential neuroprotective roles in models of neurodegeneration.
  • Antitumor activity : Certain purine derivatives have shown promise in inhibiting tumor growth in preclinical studies.

Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of purine derivatives, researchers found that treatment with 1H-Purine-1-acetic acid led to a significant reduction in pro-inflammatory cytokines in vitro. The compound inhibited the activation of NF-kB signaling pathways, demonstrating its potential as an anti-inflammatory agent.

Study 2: Neuroprotection

A study on neuroprotection demonstrated that 1H-Purine-1-acetic acid could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes and the downregulation of apoptotic markers.

Study 3: Antitumor Activity

In vitro assays showed that this compound inhibited the proliferation of cancer cell lines through cell cycle arrest and induction of apoptosis. The findings suggest that further exploration into its antitumor mechanisms is warranted.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels; inhibited NF-kBStudy 1
NeuroprotectiveIncreased antioxidant enzyme expressionStudy 2
AntitumorInhibited cancer cell proliferationStudy 3

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